2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone
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Overview
Description
2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone typically involves the condensation of 4-fluoroaniline with anthranilic acid, followed by cyclization and subsequent morpholine substitution. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone analogs.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. It also shows promise as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
- 2-(4-chlorophenyl)-6-morpholino-4(3H)-quinazolinone
- 2-(4-bromophenyl)-6-morpholino-4(3H)-quinazolinone
- 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone
Comparison: Compared to its analogs, 2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties and efficacy in biological systems.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-morpholin-4-yl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-13-3-1-12(2-4-13)17-20-16-6-5-14(11-15(16)18(23)21-17)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSLHANNVFDWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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